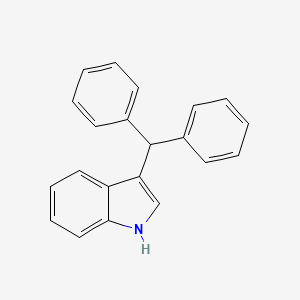

3-Benzhydryl-1H-indole

説明

Significance of Indole (B1671886) and Benzhydryl Scaffolds in Modern Chemical Biology

The design of new bioactive molecules often involves the strategic combination of proven pharmacophores. The indole and benzhydryl groups are two such scaffolds, each with a long history of therapeutic relevance. Their integration into a single molecule, 3-Benzhydryl-1H-indole, represents a logical step in the exploration of new chemical space for drug discovery.

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a fundamental structure in numerous natural products, alkaloids, and pharmaceuticals. mdpi.comresearchgate.net Its prevalence has made it a "privileged" scaffold in medicinal chemistry, meaning it is a versatile building block for designing drugs that can interact with a wide range of biological targets. mdpi.combohrium.commdpi.com The indole nucleus is a key feature in many clinically used drugs and is known to exhibit a wide spectrum of physiological activities. researchgate.netbohrium.com

Researchers have extensively documented the diverse therapeutic potential of indole derivatives, which include anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. mdpi.comresearchgate.nettandfonline.com For instance, the anti-inflammatory drug Indomethacin contains an indole core. mdpi.com The ability of the indole structure to mimic amino acids like tryptophan allows it to interact with various enzymes and receptors within the body, making it a valuable starting point for drug design. mdpi.comjchr.org The ongoing exploration of indole derivatives continues to yield compounds with enhanced potency and targeted mechanisms of action against various diseases. tandfonline.com

The benzhydryl group consists of a methane (B114726) carbon atom attached to two phenyl rings (diphenylmethane). wikipedia.org This structural motif is a key component in a number of well-known pharmacological agents. drugbank.com The benzhydryl moiety is particularly prominent in first-generation antihistamines, such as hydroxyzine, where it is part of the active structure. taylorandfrancis.com Its presence is also found in medications used for motion sickness, allergies, and as stimulants. drugbank.com The lipophilic nature and conformational flexibility of the benzhydryl group can significantly influence a molecule's ability to cross biological membranes and interact with receptor sites.

Historical Perspectives on the Exploration of C-3 Substituted Indoles in Organic and Medicinal Chemistry

The functionalization of the indole ring has been a central theme in organic chemistry for over a century. The C-3 position of the indole is the most reactive site for electrophilic substitution, making it a prime target for chemical modification. wikipedia.org

Historically, the Fischer indole synthesis, developed in 1883, was a foundational method for creating indoles, often with substitutions at the C-2 and/or C-3 positions. wikipedia.org Over the years, chemists have developed numerous methods for the direct and selective introduction of substituents at the C-3 position, recognizing its importance for modulating biological activity. nih.gov These methods have evolved from classical reactions to more sophisticated and greener approaches using various catalysts. nih.govacs.org The development of arenesulfonyl indoles, for example, provided a stable precursor for generating C-3 functionalized indoles under mild conditions. rsc.org The synthesis of 3-substituted indoles remains an active area of research, with modern techniques focusing on efficiency, selectivity, and sustainability. acs.orgtcichemicals.comcore.ac.uk

Current Research Landscape and Key Unanswered Questions Pertaining to 3-Benzhydryl-1H-indole

Current research on 3-Benzhydryl-1H-indole is primarily focused on its chemical synthesis. Organic chemists have developed several effective strategies to construct this molecule. These include gold(III)-catalyzed decarboxylative coupling reactions and molecular iodine-catalyzed benzylation of indoles with benzylic alcohols. acs.orgacs.orgnih.gov These methods are valued for their efficiency and use of relatively mild conditions, often producing the target compound in good to excellent yields. acs.org For example, a gold(III)-catalyzed reaction between indole-3-carboxylic acid and benzhydrol yields 3-Benzhydryl-1H-indole, while an iodine-catalyzed approach using indole and diphenylmethanol (B121723) also produces the compound effectively. acs.orgacs.org

The table below summarizes key findings from recent synthetic studies.

| Catalyst/Reagent | Starting Materials | Solvent | Temperature | Yield (%) | Source |

| AuCl₄Na·2H₂O / TPPMS | Indole-3-carboxylic acid, Benzhydrol | Water | 120 °C | 76 | acs.org |

| Molecular Iodine (I₂) | Indole, Diphenylmethanol | Toluene (B28343) | 40 °C | 87 | acs.orgnih.gov |

| Methyltrifluoromethanesulfonate (MeOTf) | Indole, Diphenylmethanol | Nitromethane | Not Specified | 96 | acs.org |

Despite these synthetic advancements, the biological profile of 3-Benzhydryl-1H-indole is not yet fully characterized. A key unanswered question is the full extent of its pharmacological activities. While the parent scaffolds suggest potential applications, detailed biological screening and mechanism of action studies are required to understand its therapeutic relevance.

Overview of Research Objectives and Scope of Academic Inquiry into 3-Benzhydryl-1H-indole

The primary objectives of research into 3-Benzhydryl-1H-indole and its analogs encompass several key areas. A major focus is the continued development of efficient, cost-effective, and environmentally benign synthetic methodologies. ontosight.ainih.gov

A second critical objective is the comprehensive evaluation of its biological activities. jchr.orgontosight.ai Given the known properties of its constituent parts, investigations would logically screen for anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov Understanding the structure-activity relationship (SAR) is another vital goal. This involves synthesizing a library of derivatives—for example, by modifying substituents on the benzhydryl rings or the indole nucleus—and assessing how these changes impact biological efficacy. ontosight.ainih.gov The ultimate aim of this academic inquiry is to determine if 3-Benzhydryl-1H-indole or its derivatives can serve as a lead compound for the development of new therapeutic agents. ontosight.ai

Structure

3D Structure

特性

CAS番号 |

53924-26-8 |

|---|---|

分子式 |

C21H17N |

分子量 |

283.4 g/mol |

IUPAC名 |

3-benzhydryl-1H-indole |

InChI |

InChI=1S/C21H17N/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20/h1-15,21-22H |

InChIキー |

ZWUQZQIKPFUBPH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

製品の起源 |

United States |

Synthetic Methodologies for 3 Benzhydryl 1h Indole and Analogues

Direct C-3 Benzylation Strategies

Direct benzylation at the C-3 position of the indole (B1671886) ring is a primary method for synthesizing 3-benzhydryl-1H-indole. This section details two prominent catalytic systems employed for this transformation.

Gold(III)-Catalyzed Decarboxylative and Dehydrative Coupling Reactions

A notable strategy for the synthesis of 3-benzylindoles involves a gold(III)-catalyzed decarboxylative coupling reaction of indole-3-carboxylic acids with benzylic alcohols. acs.orgnih.govacs.orgresearchgate.net This approach is presented as a straightforward and efficient route, yielding products in moderate to excellent yields (50–93%). acs.orgnih.govacs.orgacs.org The reaction can be performed under mild conditions in water, avoiding the need for a base or other additives, and produces carbon dioxide and water as the only byproducts. nih.govacs.org This method represents a green chemical transformation due to reduced waste, use of a safer solvent, and increased energy efficiency. acs.org

The proposed mechanism for the gold(III)-catalyzed decarboxylative C-3 benzylation initiates with the formation of a gold(III) carboxylate complex from the reaction of the gold(III) catalyst, such as NaAuCl₄·2H₂O with a TPPMS ligand, and the indole-3-carboxylic acid. acs.org This is followed by an electrophilic auration at the C-3 position of the indole ring, creating a zwitterionic intermediate. acs.org This step is thought to be favored by electron-donating groups on the indole, which stabilize the resulting positive charge. acs.org The intermediate then undergoes rearomatization through the release of carbon dioxide to form an arylgold complex. acs.org

An alternative or concurrent pathway may involve the gold(III) catalyst acting as a Lewis acid to activate the carbonyl group of the coupling partner. unimi.it However, evidence from electrospray mass analysis, which detected an [indolyl-AuCl]⁺ species, supports the initial auration mechanism. unimi.it The final step involves the reaction of the arylgold complex with the benzylic alcohol to yield the 3-benzhydryl-1H-indole and regenerate the gold(III) catalyst.

The gold(III)-catalyzed C-3 benzylation demonstrates a broad substrate scope. acs.orgthieme-connect.com The reaction tolerates a variety of substituents on both the benzylic alcohol and the indole-3-carboxylic acid.

With respect to the benzylic alcohols, both electron-donating groups (such as methoxy (B1213986) and methyl) and electron-withdrawing groups (like fluoro and chloro) on the phenyl ring are well-tolerated, providing the corresponding C-3 benzylated indoles in moderate to excellent yields (64–93%). acs.org Primary, secondary, and tertiary benzylic alcohols have been successfully utilized in this reaction. thieme-connect.com

Regarding the indole-3-carboxylic acid component, N-benzylindole-3-carboxylic acid and the parent indole-3-carboxylic acid react efficiently to produce the desired products in good yields (71–76%). acs.org The reaction also accommodates indole-3-carboxylic acids with both electron-donating (methoxy and methyl) and electron-withdrawing (bromo) groups on the benzene (B151609) ring, affording the C-3 benzylated products in moderate to good yields (50–68%). acs.org Furthermore, a sterically demanding methyl group at the C-2 position of the indole is also tolerated. acs.org

Table 1: Substrate Scope of Gold(III)-Catalyzed C-3 Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols

| Entry | Indole-3-carboxylic Acid | Benzylic Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Methylindole-3-carboxylic acid | Diphenylmethanol (B121723) | 3-Benzhydryl-1-methyl-1H-indole | 91 |

| 2 | Indole-3-carboxylic acid | 4-Methoxybenzhydrol | 3-(4-Methoxybenzhydryl)-1H-indole | 90 |

| 3 | Indole-3-carboxylic acid | 4-Methylbenzhydrol | 3-(4-Methylbenzhydryl)-1H-indole | 82 |

| 4 | Indole-3-carboxylic acid | 4-Chlorobenzhydrol | 3-(4-Chlorobenzhydryl)-1H-indole | 71 |

| 5 | Indole-3-carboxylic acid | 4-Bromobenzhydrol | 3-(4-Bromobenzhydryl)-1H-indole | 70 |

| 6 | N-Benzylindole-3-carboxylic acid | Diphenylmethanol | 1-Benzyl-3-benzhydryl-1H-indole | 71 |

| 7 | Indole-3-carboxylic acid | Diphenylmethanol | 3-Benzhydryl-1H-indole | 76 |

| 8 | 5-Bromoindole-3-carboxylic acid | Diphenylmethanol | 5-Bromo-3-benzhydryl-1H-indole | 68 |

| 9 | 2-Methylindole-3-carboxylic acid | Diphenylmethanol | 3-Benzhydryl-2-methyl-1H-indole | 81 |

Data compiled from Hikawa et al. (2019). acs.orgthieme-connect.com

Mechanistic studies, including Hammett analysis and kinetic solvent isotope effect (KSIE) experiments, have provided deeper insights into the gold(III)-catalyzed C-3 benzylation. A Hammett study focusing on the protodecarboxylation step revealed a negative ρ value, which suggests a buildup of positive charge on the indole ring during the transition state. acs.orgnih.govacs.orgacs.org Specifically, a ρ value of -1.1 was determined, supporting the idea that electron-donating groups on the indole ring stabilize this positive charge. acs.orgthieme-connect.com A separate Hammett analysis on para-substituted benzhydrols yielded a ρ value of -2.1, indicating a positive charge buildup at the benzylic position in the transition state. acs.orgthieme-connect.com

Kinetic studies comparing the reaction rates in H₂O and D₂O showed a kinetic solvent isotope effect (KSIE) of 2.7 for the decarboxylative activation step. acs.orgnih.govacs.orgresearchgate.net This suggests that water molecules play a role in stabilizing the transition state through hydrogen-bonding interactions, which accelerates the rate of decarboxylation. acs.org A smaller KSIE value of 1.2 was observed for the dehydrative C-C bond formation step. acs.org These findings collectively support a mechanism involving a carbocationic intermediate at the benzylic position and a buildup of positive charge on the indole ring during the key steps of the reaction.

Molecular Iodine-Catalyzed C-3 Benzylation Approaches

An alternative and greener approach for the C-3 benzylation of indoles utilizes molecular iodine as a catalyst. This method offers a simple, efficient, and environmentally friendly pathway to synthesize benzylated indoles. researchgate.netnih.govacs.orgnih.gov

The molecular iodine-catalyzed C-3 benzylation of indoles with benzylic alcohols proceeds under ligand-, metal-, and base-free conditions, highlighting its green credentials. researchgate.netnih.govacs.org This method is noted for its simplicity and wide functional group tolerance. researchgate.netacs.org The reaction is typically carried out in a non-protic solvent like toluene (B28343) at a moderate temperature, for instance, 40 °C. acs.orgnih.gov The use of molecular iodine, which is abundant, inexpensive, and non-toxic, further enhances the sustainability of this protocol. nih.gov The reaction avoids the use of hazardous or costly reagents and environmentally unfriendly solvents often associated with other methods. researchgate.net The formation of water as the sole byproduct makes this a clean process. nih.gov Studies have shown that the reaction does not proceed in protic solvents, which is attributed to the decomposition of iodine into hydroiodic acid, thereby ruling out a Brønsted acid-catalyzed pathway. acs.orgnih.gov The mechanism is believed to involve halogen-bond activation. researchgate.netnih.gov

Mechanistic Postulations Involving Halogen-Bond Activation

Recent advancements have highlighted the use of molecular iodine as a metal-free, ligand-free, and base-free catalyst for the C-3 benzylation of indoles with benzylic alcohols. nih.gov This method is considered a greener alternative to traditional Friedel-Crafts reactions or the use of benzyl (B1604629) halides, which often require stoichiometric amounts of Lewis acids and can generate significant waste. nih.gov

The proposed mechanism involves halogen-bond activation. nih.gov It is theorized that the molecular iodine activates the carbonyl group of the substrate through halogen bonding, which enhances the electrophilicity at the β-carbon. researchgate.net This facilitates the nucleophilic attack by the C-3 position of the indole. Theoretical studies on the activation of benzhydryl bromide by cationic iodoimidazolium compounds further support the role of halogen bonding in stabilizing the transition state and facilitating halide abstraction. acs.orgacs.org Computational studies have explored various noncovalent interactions, including halogen bonding, hydrogen bonding, and lone pair···π interactions, to understand the activation mechanism. acs.org These studies revealed that for halogen bond donors, the successful activation is attributed to a combination of the halogen bond and lone pair···π interactions, which stabilize the resulting ion-pair complex. acs.org

In the context of the Michael addition of indole to trans-crotonophenone, computational studies have also investigated the role of halogen-bond-based organocatalysts. acs.org These studies compared different activation modes, including O-activation and π-type activation, providing insights into the catalytic cycle. acs.org

Alternative Transition Metal-Catalyzed C-3 Benzylation Protocols

A variety of transition metals have been employed to catalyze the C-3 benzylation of indoles, offering alternatives to traditional methods. These catalytic systems often provide high regioselectivity and tolerate a range of functional groups.

Palladium: Palladium catalysts have been extensively studied for the C-3 benzylation of indoles. umn.eduumn.edunih.gov Research has demonstrated the use of palladium(II) acetate (B1210297) and ammonium (B1175870) hexachloropalladate(IV) for the direct, regioselective benzylation of indole at the C-3 position with benzyltributylammonium chloride. umn.eduumn.edu While palladium-catalyzed allylation of indoles is well-established, the corresponding benzylation of 3-substituted indoles to form a new quaternary center has been more challenging. nih.gov A general method for the palladium-catalyzed C-3 benzylation of 3-substituted and 2,3-disubstituted indoles using benzyl carbonates has been developed, affording 3-benzylindolenine products in good yields under mild conditions. nih.gov

Iron, Iridium, Indium, Platinum, and Ruthenium Systems: Besides palladium, other transition metals like iron, iridium, indium, platinum, and ruthenium have been utilized in C-3 benzylation reactions. nih.gov These methods often involve the use of benzylic alcohols as green alkylating agents. nih.gov However, a drawback of some of these systems is the requirement for expensive and sensitive transition metal complexes, which can limit their large-scale applicability. nih.gov For instance, some ruthenium-catalyzed reactions have been noted to produce di-indole byproducts. umn.edu

Gold: Gold(III) catalysts, in combination with a water-soluble phosphine (B1218219) ligand, have been shown to be highly effective for the decarboxylative C-3 benzylation of indole-3-carboxylic acids with benzylic alcohols in water. acs.org This method proceeds in good yields and demonstrates the versatility of gold catalysis in C-C bond formation. acs.org

Indirect and Multi-Step Synthetic Routes

Indirect methods and multi-step sequences provide alternative pathways to 3-benzhydryl-1H-indole and its analogs, often allowing for the introduction of greater structural diversity.

Strategies Involving Indole-3-Carboxylic Acid Precursors and Derivatization

Indole-3-carboxylic acids and their derivatives are versatile precursors for the synthesis of 3-substituted indoles. acs.orgnih.govresearchgate.netrsc.orgbeilstein-journals.org

A notable method involves the gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzhydrol in water. acs.org This reaction proceeds efficiently to yield 3-benzhydryl-1H-indole and its derivatives. acs.org The scope of this reaction has been explored with various substituted indole-3-carboxylic acids and benzylic alcohols. acs.org

Furthermore, indole-3-carboxylic acids can be converted to various amides, which have been explored for their biological activities. nih.gov A robust one-pot cascade method for the synthesis of indole-3-carboxylic acids from isatins and DMSO has also been reported. rsc.org Additionally, flow chemistry has been utilized for the scalable synthesis of indole-3-carboxylic esters, which can be further derivatized. beilstein-journals.org

Synthetic Transformations via Benzhydryl Amines or Related Diarylmethane Building Blocks

Benzhydryl amines and other diarylmethane compounds serve as important building blocks in organic synthesis. acs.orgnih.gov A catalyst-free synthesis of 1-benzhydryl-1H-indol-6-ol has been achieved through the condensation of a carboxymethyl cyclohexadienone with a benzhydryl amine. acs.org The synthesis of various benzhydryl amines has been accomplished through both metal-catalyzed and metal-free racemic and asymmetric approaches. nih.gov

Cascade and Annulation Reactions for Constructing Benzhydryl-Indole Frameworks

Cascade and annulation reactions offer efficient strategies for the construction of complex indole-containing frameworks. rsc.orgresearchgate.netpkusz.edu.cnrsc.org These reactions often involve transition metal catalysis and allow for the formation of multiple bonds in a single operation.

For instance, a Cp*Rh(III)-catalyzed cascade annulation of indoles with alkynediones has been demonstrated for the synthesis of functionalized tetrahydrocarbazoles. rsc.org Palladium-catalyzed cascade reactions have also been developed, including an indolization/peri-C–H annulation/N-dealkylation sequence to construct cyclopenta-fused acenaphtho[1,2-b]indole (B282151) scaffolds. researchgate.net Another approach involves a triazene-directed double C-H annulation cascade for the direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues. pkusz.edu.cn More recently, a calcium(II)-catalyzed [2+3] annulation of tryptamines and enynones has been developed for the synthesis of 9H-pyrrolo[1,2-a]indole frameworks. rsc.org

Investigation of Stereoselective Syntheses of Chiral 3-Benzhydryl-1H-indole Derivatives

The development of stereoselective methods for the synthesis of chiral indole derivatives is of significant interest due to the prevalence of chirality in biologically active molecules. numberanalytics.comresearchgate.net

While the direct stereoselective synthesis of chiral 3-benzhydryl-1H-indole derivatives is not extensively documented in the top search results, related stereoselective syntheses of other chiral indole and benzhydryl-containing compounds have been reported. For example, the stereoselective synthesis of indole derivatives can be achieved through asymmetric catalysis, such as the asymmetric hydrogenation of an indole derivative using a chiral transition metal complex. numberanalytics.com

In a different context, the stereoselective synthesis of benzomorphan (B1203429) derivatives has been achieved with high diastereoselectivity using methods that could potentially be adapted for the synthesis of chiral benzhydryl-functionalized compounds. researchgate.net The use of chiral auxiliaries, such as perpivaloylated galactose, has been demonstrated in the stereoselective synthesis of 1-substituted tetrahydroisoquinolines. researchgate.netmdpi.com These strategies highlight potential avenues for the future development of stereoselective syntheses of chiral 3-benzhydryl-1H-indole derivatives.

Process Intensification and Scale-Up Considerations for Efficient Synthesis

Process intensification and scale-up are critical aspects of translating a laboratory-scale synthetic procedure into a viable, efficient, and cost-effective manufacturing process. For the synthesis of 3-benzhydryl-1H-indole and its analogues, several factors must be considered to enhance the efficiency and scalability of the reaction. These include optimizing reaction conditions, exploring continuous flow technologies, and ensuring straightforward purification of the final product.

The choice of catalyst and reaction medium plays a pivotal role in the scalability of a synthetic method. For instance, the use of a water-soluble byproduct-forming reagent like T3P® simplifies the work-up and purification process, which is a significant advantage in large-scale production. researchgate.net Similarly, methodologies that operate under mild conditions and utilize readily available, inexpensive catalysts are generally more amenable to scale-up. The gold(III)-catalyzed reaction in water is a prime example of a process with favorable environmental and scalability attributes. acs.org

Continuous flow chemistry offers a powerful platform for process intensification in the synthesis of indole derivatives. researchgate.netsemanticscholar.org Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for highly exothermic or hazardous reactions. researchgate.net The implementation of a continuous flow system for the synthesis of 3-substituted indoles can lead to higher throughput, improved yields, and reduced waste generation compared to traditional batch processes. researchgate.netsemanticscholar.org For example, the Fischer indole synthesis, a fundamental method for preparing the indole core, has been successfully adapted to continuous flow conditions, demonstrating the potential for intensifying the production of various indole-containing compounds. researchgate.net

Furthermore, the amenability of a synthesis to gram-scale production without significant loss of yield is a key indicator of its scalability. The molecular iodine-catalyzed benzylation has been shown to be amenable to gram-scale synthesis, highlighting its potential for larger-scale applications. acs.org When considering scale-up, it is also crucial to evaluate the purification strategy. Methods that yield a crude product of high purity, potentially allowing for simple recrystallization rather than column chromatography, are highly desirable for industrial applications. acs.org

Advanced Spectroscopic and Structural Characterization Studies of 3 Benzhydryl 1h Indole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within 3-Benzhydryl-1H-indole can be established.

The ¹H NMR spectrum of 3-Benzhydryl-1H-indole provides detailed information about the chemical environment of the hydrogen atoms in the molecule. rsc.orgacs.orgrsc.org The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals for the indole (B1671886) and benzhydryl moieties. rsc.orgacs.orgrsc.org

A broad singlet observed in the downfield region, typically around 7.92-7.94 ppm, is characteristic of the indole N-H proton. rsc.orgacs.orgrsc.org The aromatic protons of the indole ring and the two phenyl rings of the benzhydryl group resonate in the range of 7.13 to 7.43 ppm. rsc.org A triplet at approximately 7.02 ppm is assigned to one of the indole protons, while a singlet at about 6.58 ppm corresponds to the proton at the C2 position of the indole ring. rsc.org A key signal is the singlet observed at around 5.67-5.70 ppm, which is attributed to the methine proton of the benzhydryl group (the proton attached to the carbon connecting the two phenyl rings and the indole). rsc.orgrsc.org

Table 1: ¹H NMR Spectroscopic Data for 3-Benzhydryl-1H-indole in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.94 | br s | 1H | N-H (Indole) |

| 7.35 | d, J = 8.2 Hz | 1H | Aromatic H |

| 7.30–7.14 | m | 12H | Aromatic H |

| 6.98 | t, J = 7.3 Hz | 1H | Aromatic H |

| 6.57 | s | 1H | C2-H (Indole) |

| 5.67 | s | 1H | CH (Benzhydryl) |

Data sourced from multiple reports, values may slightly vary. acs.orgnih.gov

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of 3-Benzhydryl-1H-indole shows distinct signals for each carbon atom, with their chemical shifts being indicative of their electronic environment. rsc.orgacs.orgrsc.org

The quaternary carbons of the benzhydryl-substituted phenyl rings typically appear around 143.9-144.1 ppm. acs.orgrsc.org The carbon atoms of the indole ring and the phenyl rings resonate in the region of 111.0 to 136.8 ppm. acs.orgrsc.org Specifically, the C3 carbon of the indole ring, to which the benzhydryl group is attached, shows a signal around 119.4-120.1 ppm. acs.orgrsc.org The methine carbon of the benzhydryl group gives a characteristic signal at approximately 48.7-49.0 ppm. acs.orgrsc.org

Table 2: ¹³C NMR Spectroscopic Data for 3-Benzhydryl-1H-indole in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 144.1 | Quaternary C (Benzhydryl) |

| 136.8 | Quaternary C (Indole) |

| 129.2 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.1 | Aromatic CH |

| 126.4 | Aromatic CH |

| 124.2 | Aromatic CH |

| 122.2 | Aromatic CH |

| 120.1 | Aromatic CH |

| 119.5 | C3 (Indole) |

| 111.2 | Aromatic CH |

| 49.0 | CH (Benzhydryl) |

Data sourced from multiple reports, values may slightly vary. acs.orgrsc.org

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed. mdpi.com

A ¹H-¹H COSY experiment would reveal correlations between coupled protons, for instance, confirming the coupling relationships between the aromatic protons on the indole and phenyl rings. mdpi.comuchicago.edu An HMQC (or its modern equivalent, HSQC) spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton of 3-Benzhydryl-1H-indole. mdpi.com For example, the singlet at ~5.70 ppm in the ¹H NMR spectrum would show a correlation to the carbon signal at ~49.0 ppm in the ¹³C NMR spectrum, confirming their direct bond. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. semanticscholar.orgrsc.org For 3-Benzhydryl-1H-indole, HRMS analysis provides the exact mass of the molecular ion, which can be compared to the calculated mass for the proposed formula, C₂₁H₁₇N. acs.org

For instance, in the HRMS data for a related compound, 3-benzhydryl-5-methoxy-1H-indole, the calculated mass for the protonated molecule [M+H]⁺ (C₂₂H₂₀NO) was 314.1545, and the found mass was 314.1538, confirming the molecular formula. acs.orgnih.gov Similar accuracy would be expected for 3-Benzhydryl-1H-indole. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgacs.org The IR spectrum of 3-Benzhydryl-1H-indole would exhibit characteristic absorption bands that confirm the presence of specific structural features.

A key absorption band is expected in the region of 3384-3414 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. acs.org The presence of aromatic C-H bonds is indicated by absorption bands typically appearing around 3024 cm⁻¹. acs.org The C=C stretching vibrations of the aromatic rings would be observed in the region of 1494-1596 cm⁻¹. acs.org

Table 3: Diagnostic IR Absorption Bands for 3-Benzhydryl-1H-indole

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3384 | N-H Stretch | Indole N-H |

| 3024 | C-H Stretch | Aromatic C-H |

| 1596 | C=C Stretch | Aromatic Ring |

| 1494 | C=C Stretch | Aromatic Ring |

Data is for 3-Benzhydryl-1H-indole and is sourced from a published study. acs.org

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. uol.de This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation in the solid state. mdpi.comuol.de

Structure Activity Relationship Sar and Rational Design Strategies of 3 Benzhydryl 1h Indole Analogs

Elucidation of Key Structural Determinants Governing Biological Activity

The biological activity of 3-benzhydryl-1H-indole analogs is governed by the interplay of its core components: the indole (B1671886) nucleus, the benzhydryl moiety, and the various substituents that can be introduced onto these rings.

Role of the Indole Nucleus in Molecular Recognition and Binding Interactions

The indole nucleus is a prevalent scaffold in numerous biologically active natural and synthetic compounds. nih.govmdpi.comresearchgate.net Its unique aromatic and heterocyclic properties make it a key player in molecular recognition and binding. a2bchem.com The indole ring system can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for ligand-receptor binding.

The nitrogen atom of the indole ring, while not strongly basic, possesses a lone pair of electrons that can act as a hydrogen bond acceptor. wikipedia.org The N-H proton can also function as a hydrogen bond donor. The most reactive position for electrophilic substitution on the indole ring is the C3 position, which is significantly more nucleophilic than benzene (B151609). wikipedia.org This inherent reactivity at C3 makes it a common point for the attachment of various substituents to modulate biological activity. nih.gov

Contribution of the Benzhydryl Moiety to Ligand Potency and Selectivity

The benzhydryl group, consisting of two phenyl rings attached to a single carbon atom, is a significant contributor to the biological profile of 3-benzhydryl-1H-indole analogs. This bulky, lipophilic moiety plays a crucial role in enhancing ligand potency and can influence selectivity for specific biological targets.

The two phenyl rings of the benzhydryl group provide extensive opportunities for hydrophobic and van der Waals interactions with the binding pocket of a receptor. acs.org These interactions can significantly increase the binding affinity of the ligand. The spatial arrangement of the phenyl rings is also critical. The flexibility of the benzhydryl group allows it to adopt various conformations to fit optimally within a binding site.

Furthermore, the electronic nature of the phenyl rings can be modified through substitution to fine-tune the ligand's properties. The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can alter the electronic distribution of the entire molecule, impacting its interaction with the target protein. Research on benzhydryl-containing compounds has shown that the nature and position of substituents on the phenyl rings are important for biological activity. acs.org For example, in a series of N-benzhydryl-nortropane analogs, substitutions on the benzhydryl moiety were found to be critical for binding affinity to the nociceptin (B549756) receptor. nih.gov

Systematic Analysis of Substituent Effects on Indole and Benzhydryl Rings

Systematic modifications of the indole and benzhydryl rings have provided valuable insights into the structure-activity relationships of 3-benzhydryl-1H-indole analogs.

Substitutions on the Indole Ring:

The indole ring offers several positions for substitution (N1, C2, C4, C5, C6, and C7), each potentially influencing the compound's biological activity.

N1-Substitution: Alkylation at the N1 position, such as with a methyl group, has been shown to alter the electronic properties and steric bulk around the indole nitrogen. In one study, N-methylation of 3-benzhydryl-1H-indole resulted in a distinct compound with altered spectroscopic characteristics. nih.govacs.org

C5-Substitution: Introduction of substituents at the C5 position of the indole ring has demonstrated a clear impact on activity. For example, the synthesis of 3-benzhydryl-5-chloro-1H-indole and 3-benzhydryl-5-methoxy-1H-indole has been reported, indicating that both electron-withdrawing (chloro) and electron-donating (methoxy) groups are well-tolerated at this position and can be used to modulate the electronic environment of the indole nucleus. nih.govacs.org

Substitutions on the Benzhydryl Rings:

The phenyl rings of the benzhydryl moiety are prime targets for substitution to explore SAR.

Electron-donating and Electron-withdrawing Groups: Studies have shown that both electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, bromo) on the phenyl rings of the benzhydryl group can lead to potent analogs. acs.org This suggests that the electronic requirements for optimal activity can be flexible and depend on the specific biological target.

Steric Effects: The steric bulk of the substituents on the benzhydryl rings can also play a role. The position of the substituent (ortho, meta, or para) can influence the conformation of the phenyl rings and their ability to fit into a binding pocket.

The following table summarizes the effects of various substituents on the synthesis and properties of 3-benzhydryl-1H-indole analogs based on reported findings.

| Compound | Substitution on Indole Ring | Substitution on Benzhydryl Ring | Observed Effect/Property | Reference |

| 3-Benzhydryl-1-methyl-1H-indole | N1-methyl | Unsubstituted | Synthesized as a white solid. | nih.govacs.org |

| 3-Benzhydryl-5-chloro-1H-indole | C5-chloro | Unsubstituted | Synthesized as a colorless liquid. | nih.govacs.org |

| 3-Benzhydryl-5-methoxy-1H-indole | C5-methoxy | Unsubstituted | Synthesized as a colorless liquid. | nih.govacs.org |

| 3-Benzhydryl-5-bromo-1H-indole | C5-bromo | Unsubstituted | Synthesized as a colorless liquid. | nih.gov |

| Analog with methoxy group on benzhydryl ring | Unsubstituted | Methoxy | Good yields in synthesis. | acs.org |

| Analog with chloro group on benzhydryl ring | Unsubstituted | Chloro | Good yields in synthesis. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netconicet.gov.ar This powerful tool aids in understanding the key molecular features responsible for activity and in predicting the potency of novel, unsynthesized analogs.

Development of Predictive Computational Models for Biological Potency

The development of predictive QSAR models for 3-benzhydryl-1H-indole analogs involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. conicet.gov.ar

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.netconicet.gov.ar The predictive power of the resulting model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development. researchgate.net

For indole-based compounds, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. conicet.gov.arnih.gov CoMFA models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. conicet.gov.ar These maps provide intuitive guidance for the rational design of new, more potent analogs.

Correlation of Molecular Descriptors with Observed Biological Responses

The core of any QSAR study lies in identifying the molecular descriptors that have the most significant correlation with the observed biological responses. ualberta.ca These descriptors provide quantitative insights into the physicochemical properties that drive the activity of the compounds.

Commonly used molecular descriptors in QSAR studies include:

Topological Descriptors: These describe the connectivity and branching of the molecule. Examples include molecular connectivity indices and Wiener indices. taylorandfrancis.com

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ethernet.edu.et

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and molar refractivity. ualberta.ca

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor. ualberta.ca

A successful QSAR model for 3-benzhydryl-1H-indole analogs would likely reveal a strong correlation between a combination of these descriptors and the biological activity. For instance, the model might indicate that increased lipophilicity (higher logP) and the presence of an electron-withdrawing group at a specific position on the benzhydryl ring are positively correlated with potency. Such findings would provide clear, actionable guidance for the design of the next generation of analogs.

The following table lists some molecular descriptors and their potential relevance to the biological activity of 3-benzhydryl-1H-indole analogs.

| Descriptor Type | Specific Descriptor | Potential Relevance to Biological Activity | Reference |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. | ualberta.ca |

| Electronic | Partial Atomic Charges | Determines electrostatic interactions with the receptor. | ethernet.edu.et |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its ability to fit into the binding site. | ualberta.ca |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule. | taylorandfrancis.com |

| 3D | CoMFA Steric and Electrostatic Fields | Provides a 3D map of favorable and unfavorable regions for steric bulk and charge. | conicet.gov.ar |

By integrating the insights gained from SAR studies and QSAR modeling, medicinal chemists can employ a rational and efficient approach to the design and optimization of 3-benzhydryl-1H-indole analogs as potential therapeutic agents.

Investigation of Biological Activities and Molecular Mechanisms of Action of 3 Benzhydryl 1h Indole and Its Derivatives

Anticancer Activity Profiling

Indole (B1671886) derivatives have been widely investigated for their anti-cancer properties, demonstrating the ability to modulate multiple cellular signaling pathways and induce cell death in various cancer types. researchgate.netnih.gov

Derivatives of the indole nucleus have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. researchgate.net Studies have evaluated these compounds against liver (HepG2), gastric (MGC-803), breast (MCF-7), larynx (Hep-2), lung (A549), and cervical (HeLa) cancer cells, often showing potent activity. researchgate.netbioworld.comjksus.org

For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were tested for their anticancer effects against HeLa, A549, HepG2, and MCF-7 cell lines using the MTT assay. researchgate.net Similarly, other research has focused on indole-based 1,2,4-triazole (B32235) derivatives, which displayed excellent antiproliferative efficacies in the nanomolar range against HeLa cells, while showing no obvious cytotoxicity toward normal human embryonic kidney cells (HEK-293). rsc.org Substituted-N-benzyl-1H-indole-2-carbohydrazides also showed moderate to high cytotoxicity against MCF-7 and A549 cell lines, with one compound in particular exhibiting an IC₅₀ as low as 0.57 µM against MCF-7 cells. nih.gov Another study on a novel benzimidazole (B57391) derivative reported potent cytotoxic action against A549 and HepG2 with IC₅₀ values of 15.80 μM and 15.58 μM, respectively. jksus.org The cytotoxic activities of various indole derivatives are often quantified by their half-maximal inhibitory concentration (IC₅₀) values, as detailed in the table below.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Indole Derivatives in Various Cancer Cell Lines

| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Thienopyridine Indole Derivative | MGC-803 | Not specified | bioworld.com |

| Indole-based 1,2,4-Triazole (Comp. 9p) | HeLa | ~0.01-0.1 | rsc.org |

| Indole-based 1,2,4-Triazole (Comp. 9p) | HEK-293 (Normal) | > 100 | rsc.org |

| N-benzyl-5-bromoindolin-2-one deriv. | MCF-7 | Data available | mdpi.com |

| N-benzyl-5-bromoindolin-2-one deriv. | A-549 | Data available | mdpi.com |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Comp. 4e) | MCF-7 | 0.57 | nih.gov |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Comp. 4e) | A549 | 3.49 | nih.gov |

| Benzimidazole Derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | jksus.org |

A primary mechanism through which many indole derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.gov Microtubules are essential for cell division, and agents that interfere with their assembly or disassembly are highly important in cancer therapy. nih.gov Several indole-based compounds have been identified as potent inhibitors that bind to the colchicine-binding site on β-tubulin. bioworld.comrsc.orgnih.gov

For example, a specific thienopyridine indole derivative was found to inhibit tubulin polymerization with an IC₅₀ value of 2.505 µM by acting on the colchicine (B1669291) binding site. bioworld.com This action disrupts the intracellular microtubule network, interferes with mitosis, and leads to cell cycle arrest in the G2/M phase. bioworld.com Similarly, novel indole-based 1,2,4-triazole derivatives were identified as potent tubulin polymerization inhibitors, with one promising compound showing an IC₅₀ value of 8.3 μM. rsc.org Molecular docking studies confirmed that this compound occupied the colchicine-binding site in tubulin. rsc.org In addition to tubulin, various protein kinases, which are crucial for cancer cell growth and survival, have been identified as targets for indole derivatives. researchgate.netnih.gov

The cytotoxic effects of 3-Benzhydryl-1H-indole derivatives are often mediated by the induction of programmed cell death, or apoptosis. nih.gov This is a desirable characteristic for anticancer agents as it eliminates cancer cells in a controlled manner. nih.govnih.gov The induction of apoptosis by these compounds involves the activation of key cellular machinery, including caspases. nih.govresearchgate.net

Upon treatment with certain indole derivatives, cancer cells exhibit classic signs of apoptosis, including an increase in the number of apoptotic cells and an elevation in the levels of apoptosis-related proteins. bioworld.com The process can be initiated through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from mitochondria. nih.gov This, in turn, binds to APAF1 to form the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3. nih.gov Studies on substituted N′-(2-oxoindolin-3-ylidene)-benzohydrazides, for example, identified them as potent apoptosis inducers through a caspase-based assay. nih.gov Further investigation revealed that these compounds functioned as inhibitors of tubulin polymerization, linking the disruption of the cytoskeleton directly to the triggering of apoptotic cell death. nih.govnih.gov

Modulation of Neurotransmitter Receptor Systems and Ion Channels

Interactions with Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C Subtypes)

The indole nucleus is a core scaffold in many endogenous and synthetic ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, playing a crucial role in the central nervous system. The 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes are particularly important targets for therapeutic agents.

The 5-HT1A and 5-HT2A receptors are abundantly expressed on pyramidal neurons in the prefrontal cortex and often have opposing effects on neuronal activity. Activation of 5-HT1A receptors typically leads to neuronal hyperpolarization and reduced firing rate, while 5-HT2A receptor activation is generally excitatory. The interplay between these receptors is critical for normal brain function, and their dysregulation is implicated in various psychiatric disorders.

While direct studies on 3-Benzhydryl-1H-indole's interaction with these receptors are not extensively documented in the available literature, the structural similarity of the indole core to serotonin suggests a potential for interaction. The pharmacological profile of related compounds, such as psilocin (an active metabolite of psilocybin), demonstrates affinities for 5-HT2A, 5-HT2C, and 5-HT1A receptors in both human and mouse brains. Specifically, psilocin has shown Ki values of 120-173 nM for 5-HT2A, 79-311 nM for 5-HT2C, and 152-146 nM for 5-HT1A receptors. This highlights the capacity of indole-based structures to interact with multiple serotonin receptor subtypes.

Furthermore, the C-terminal extremity of both 5-HT2A and 5-HT2C receptors contains a PDZ ligand, which allows them to interact with specific sets of PDZ proteins. These interactions are crucial for receptor signaling and trafficking. The specific residues in the C-terminus of the receptors determine their binding specificity to different PDZ proteins, which may contribute to their distinct signal transduction properties.

Effects on Cardiac Ion Channels (e.g., Calcium Currents)

Cardiac ion channels are essential for maintaining the heart's electrical activity and contractility. Among these, calcium channels, particularly the L-type and T-type, play a pivotal role in cardiac action potentials and pacemaker activity. L-type calcium channels are found in all cardiac cells, while T-type channels are more prevalent in pacemaker and atrial cells.

The modulation of these channels by various compounds can have significant effects on cardiac function. While direct experimental data on the effects of 3-Benzhydryl-1H-indole on cardiac calcium currents is scarce, studies on other molecules provide insights into potential mechanisms. For instance, the oxidation of sulfhydryl groups on the calcium channel protein can lead to a dysfunction in calcium entry into cardiac cells by altering the gating process.

Cholinesterase Inhibition Potentials (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. Indole-based structures have been investigated as potential cholinesterase inhibitors.

Several studies have reported the dual inhibition of both AChE and BChE by various indole derivatives. For example, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which contain a hydrazine-1-carboxamide moiety that can be conceptually linked to indole structures, exhibited dual inhibition with IC50 values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. Similarly, 2-benzoylhydrazine-1-carboxamides have shown dual inhibitory activity, with IC50 values of 44–100 µM for AChE and from 22 µM for BChE. In some cases, these derivatives demonstrated better or comparable in vitro inhibition of cholinesterases than the established drug rivastigmine.

Molecular docking studies suggest that these types of compounds may act as non-covalent inhibitors, locating themselves near the catalytic triad (B1167595) of the enzyme. The ability of these compounds to occupy the active cavity of both AChE and BChE underscores their potential as dual inhibitors.

| Compound Class | Target Enzyme(s) | IC50 Values | Reference |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 μM | |

| BChE | 58.0–277.5 μM | ||

| 2-benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | |

| BChE | from 22 µM |

Exploration of Other Promising Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antidiabetic, Anti-HIV)

The versatile indole scaffold is a common feature in molecules exhibiting a wide range of biological activities.

Anti-inflammatory Activity: Indole derivatives have demonstrated significant anti-inflammatory properties. For example, the N-acylhydrazone derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has been shown to reduce leukocyte migration in carrageenan-induced peritonitis models by 59% and 52% at doses of 10 and 20 mg/kg, respectively. This effect is believed to be mediated through the nitric oxide pathway and by decreasing the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. Other indole derivatives have also shown potent anti-inflammatory effects, with some compounds exhibiting activity comparable to the standard drug indomethacin.

Antioxidant Activity: The antioxidant potential of indole derivatives has been well-documented. Many C-3 substituted indole derivatives have been synthesized and evaluated for their radical scavenging and reductive capabilities. Some indolyl carbohydrazides have been identified as potent hydroxyl radical scavengers and inhibitors of in vitro lipid peroxidation. The antioxidant activity is often attributed to the ability of the indole nitrogen to donate a hydrogen atom, and the stabilization of the resulting indolyl radical. The presence of a 1,3-dicarbonyl moiety in some compounds is also crucial for their antiradical activity.

| Compound/Derivative | Antioxidant Assay | Finding | Reference |

| C-3 substituted indole derivative with pyrrolidinedithiocarbamate | Radical scavenging & Fe3+-Fe2+ reduction | Most active among tested derivatives | |

| Indolyl carbohydrazides | Hydroxyl radical scavenging & lipid peroxidation inhibition | Potent activity |

Antidiabetic Activity: Indole alkaloids and their synthetic derivatives are a promising source for the discovery of novel antidiabetic drugs. Research has explored various indole compounds for their potential to manage diabetes mellitus. For instance, 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have been evaluated for their in vivo antidiabetic activity in streptozotocin-induced diabetic rats, with some compounds showing enhanced activity. Other studies have focused on the synthesis of spirooxindole derivatives that exhibit potent inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism.

Anti-HIV Activity: The indole scaffold has been utilized in the development of various anti-HIV agents. N-arylsulfonyl-3-acylindole benzoyl hydrazone derivatives have shown significant in vitro inhibitory activity against HIV-1 replication. Specifically, compounds like N-(3-nitro)phenylsulfonyl-3-acetylindole benzoyl hydrazone have displayed potent anti-HIV-1 activity with EC50 values as low as 0.26 μg/mL. Other classes of indole derivatives, such as 3-oxindole-2-carboxylates, have been identified as inhibitors of Tat-mediated viral transcription on the HIV-1 LTR promoter. Furthermore, piperazinone phenylalanine derivatives with a terminal indole ring have been investigated as novel HIV-1 capsid modulators.

| Compound Class | Anti-HIV Target/Mechanism | EC50/IC50 Values | Reference |

| N-arylsulfonyl-3-acylindole benzoyl hydrazones | HIV-1 replication | as low as 0.26 μg/mL | |

| 3-oxindole-2-carboxylates | Tat-mediated viral transcription | IC50 of 0.4578 μM | |

| Piperazinone phenylalanine derivatives with terminal indole | HIV-1 capsid modulation | EC50 of 5.89 μM |

Computational Chemistry and Molecular Modeling Studies of 3 Benzhydryl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. These methods, such as Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic landscape, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity. youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

For 3-Benzhydryl-1H-indole, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring. The indole nucleus is a well-known π-excessive system, meaning the electron density of the HOMO is concentrated on the pyrrole (B145914) ring portion, particularly at the C3 position. This high electron density at C3 makes it the most nucleophilic center of the indole scaffold. The LUMO, conversely, would likely be distributed across the aromatic system, including the benzhydryl phenyl rings. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom within the molecule. researchgate.net This information helps in understanding electrostatic interactions, predicting sites susceptible to nucleophilic or electrophilic attack, and parameterizing molecular mechanics force fields for larger-scale simulations. researchgate.net In 3-Benzhydryl-1H-indole, the nitrogen atom of the indole ring and the π-systems of the aromatic rings are expected to be regions of significant charge density, influencing how the molecule interacts with its environment.

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance for 3-Benzhydryl-1H-indole |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). Expected to be localized on the electron-rich indole ring, particularly C3. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). Likely distributed across the entire aromatic system. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Charge Distribution | The distribution of partial charges on the atoms | Determines the molecule's electrostatic potential and preferred sites for intermolecular interactions. |

Theoretical Prediction of Reactivity Descriptors and Reaction Mechanisms

Quantum chemical calculations allow for the prediction of various reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors, derived from the electronic structure, help in understanding and predicting the outcomes of chemical reactions. For 3-Benzhydryl-1H-indole, the most significant reactivity feature is the high nucleophilicity of the C3 position of the indole ring.

The mechanism for the synthesis of 3-Benzhydryl-1H-indole, for instance via the iodine-catalyzed benzylation of indole with a benzylic alcohol, can be elucidated computationally. nih.gov Theoretical studies can model the reaction pathway, identifying key intermediates and transition states. In such a reaction, the indole acts as a strong π-nucleophile, attacking an electrophilic species generated from the benzylic alcohol. The calculations would confirm that the electrophilic substitution occurs preferentially at the C3 position, which is the most nucleophilic center on the indole nucleus. nih.gov By calculating the energies of intermediates and transition states, a complete energy profile of the reaction can be constructed, providing insights into the reaction kinetics and thermodynamics.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the electronic details of single molecules, Molecular Dynamics (MD) simulations are used to explore the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of molecular systems, making them particularly useful for studying the behavior of ligands in complex biological environments.

Investigation of Ligand-Protein Binding Stability and Conformational Dynamics

MD simulations are a powerful tool for assessing the stability of a ligand-protein complex and observing the conformational changes that occur upon binding. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation is run for a duration typically ranging from nanoseconds to microseconds. nih.govnih.gov

For 3-Benzhydryl-1H-indole, an MD simulation would involve placing the molecule within the binding site of a target protein and simulating its movement in a solvated environment. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket. nih.gov

Furthermore, these simulations reveal the conformational dynamics of both the ligand and the protein. nih.gov The bulky and somewhat flexible benzhydryl group of 3-Benzhydryl-1H-indole can adopt various conformations within the binding site. MD simulations can explore these different poses, identifying the most energetically favorable orientations and interactions that contribute to binding affinity. japsr.in

Role of Solvent Effects and Desolvation in Molecular Interactions

Solvent plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent (usually water), allowing for a detailed investigation of its effects. researchgate.net When a ligand like 3-Benzhydryl-1H-indole binds to a protein, it must displace water molecules from both its own surface and the protein's binding site. This process, known as desolvation, has an associated energetic cost.

The hydrophobic nature of the benzhydryl and indole moieties suggests that hydrophobic interactions are a major driving force for binding. MD simulations can quantify the energetic contribution of displacing ordered water molecules from hydrophobic surfaces, which leads to a favorable increase in entropy. The simulations can also model the role of specific hydrogen bond interactions between the indole N-H group and water or protein residues, which can be critical for binding affinity and specificity. rug.nl The balance between the desolvation penalty and the formation of favorable ligand-receptor interactions ultimately determines the binding free energy.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. frontiersin.org It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing hypotheses about how a ligand interacts with its target. thesciencein.org

For 3-Benzhydryl-1H-indole, a docking study would involve computationally placing the molecule into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that approximates the binding affinity.

The results of a docking simulation provide a detailed 3D model of the ligand-receptor complex. This model allows for the analysis of key intermolecular interactions, such as:

Hydrogen Bonds: The N-H group of the indole ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The extensive nonpolar surface area of the two phenyl rings of the benzhydryl group and the indole ring itself would be expected to form significant hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic rings of both the indole and benzhydryl groups can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues such as lysine (B10760008) and arginine.

These predicted interactions are crucial for understanding the structural basis of the ligand's activity and for guiding further optimization of its structure to improve binding affinity and selectivity. nih.govnih.gov The insights gained from docking are often used as the starting point for more rigorous computational studies, such as MD simulations, to refine the binding pose and calculate binding free energies more accurately. japsr.in

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Benzhydryl-1H-indole |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Lysine |

Prediction of Optimal Binding Modes and Affinities with Biological Targets

Molecular docking is a principal computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is crucial in drug discovery for screening potential drug candidates against biological targets such as proteins and enzymes. For indole-based structures, which are prevalent in many pharmaceuticals, docking studies can elucidate how modifications to the indole scaffold affect binding.

While specific molecular docking studies for 3-Benzhydryl-1H-indole are not extensively detailed in the available literature, the methodology has been widely applied to structurally related compounds, targeting a range of biological systems. For instance, molecular docking has been employed to investigate benzhydrol and indole-based compounds as agonists for metabolic receptors like PPAR-γ and FFAR1. nih.gov Similarly, derivatives of 3-alkyl-1H-indole have been studied for their binding affinity to receptors such as the 5-hydroxytryptamine1A (5-HT1A) receptor. nih.gov Other research has utilized docking to explore the potential of indole derivatives as antimicrobial or anticancer agents. frontiersin.orgthesciencein.org

The general process involves computationally placing the 3-Benzhydryl-1H-indole structure into the active site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity, typically expressed as a binding energy score in kcal/mol. A more negative score indicates a stronger, more favorable interaction. Such studies on related benzhydryl and indole compounds have shown binding affinities ranging from -8.2 to -11.0 kcal/mol, suggesting the formation of stable complexes. nih.gov

| Target Protein Class | Representative Target | Predicted Binding Affinity (kcal/mol) (Illustrative) |

| Nuclear Receptor | PPAR-γ | -9.5 |

| G-Protein Coupled Receptor | 5-HT1A Receptor | -10.2 |

| Enzyme | Butyrylcholinesterase | -8.8 |

| Kinase | K-Ras Oncoprotein | -9.1 |

This table is illustrative, demonstrating typical binding affinity values obtained for related indole and benzhydryl derivatives in molecular docking studies, as specific data for 3-Benzhydryl-1H-indole is not available.

Detailed Analysis of Non-Covalent Interactions

The stability of a ligand within a biological target's binding pocket is governed by a network of non-covalent interactions. Computational models provide a detailed analysis of these forces, which is essential for understanding structure-activity relationships. For 3-Benzhydryl-1H-indole, the key interactions would involve its indole nucleus and two phenyl rings.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a critical interaction for anchoring the molecule in many protein active sites.

π-π Stacking: The electron-rich aromatic systems of the indole and the two phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are fundamental to the binding of many indole-containing ligands.

Hydrophobic Interactions: The large, nonpolar surface area of the benzhydryl group and the indole ring promotes hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity.

Salt Bridges: While 3-Benzhydryl-1H-indole itself is neutral, related compounds with basic nitrogen atoms, such as those in a piperazine (B1678402) ring, have been shown to form charge-reinforced hydrogen bonds (a type of salt bridge) with acidic residues like aspartate in receptor active sites. nih.gov

In docking studies of various indole derivatives, these non-covalent interactions, particularly hydrogen bonds and π-π stacking, are consistently identified as the primary forces governing molecular recognition and binding. frontiersin.org

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry methods can accurately predict spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with high accuracy. modgraph.co.uk This calculation is typically performed on a geometry-optimized structure using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. github.io The predicted chemical shifts can then be compared to experimental data to confirm the structure. For complex molecules, this can be invaluable for assigning specific signals to the correct nuclei. Research has shown that modern DFT functionals can predict ¹H chemical shifts with a mean absolute error of around 0.1-0.2 ppm compared to experimental values in solution. modgraph.co.ukgithub.io

| Proton | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Experimental ¹H Chemical Shift (ppm) |

| Indole N-H | 8.05 | 7.94 |

| Indole C2-H | 6.65 | 6.57 |

| Benzhydryl C-H | 5.75 | 5.67 |

| Phenyl C-H (ortho) | 7.22 | 7.30–7.14 (multiplet) |

| Phenyl C-H (meta) | 7.35 | 7.30–7.14 (multiplet) |

| Phenyl C-H (para) | 7.28 | 7.30–7.14 (multiplet) |

This table presents an illustrative comparison. The predicted values are hypothetical, based on typical GIAO-DFT calculation accuracy. Experimental values are sourced from published data.

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculation provides the excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org For an aromatic compound like 3-Benzhydryl-1H-indole, the UV-Vis spectrum is expected to be dominated by π → π* transitions originating from the conjugated indole and phenyl ring systems. TD-DFT calculations can help assign these transitions by identifying the specific molecular orbitals involved (e.g., HOMO to LUMO). researchgate.net

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 285 | 0.25 | HOMO → LUMO | π → π |

| 260 | 0.85 | HOMO-1 → LUMO | π → π |

| 220 | 0.60 | HOMO → LUMO+1 | π → π* |

This table provides a representative theoretical prediction of the UV-Vis spectrum for 3-Benzhydryl-1H-indole based on TD-DFT calculations of similar aromatic heterocycles.

Analysis of Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is performed on a known crystal structure and provides a powerful way to understand how molecules pack in the solid state.

The Hirshfeld surface of a molecule is generated, and various properties can be mapped onto it. A map of d_norm (normalized contact distance) is particularly useful, as it highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

| Interaction Type | Percentage Contribution (%) (Representative) |

| H···H | 45.5 |

| C···H / H···C | 28.0 |

| N···H / H···N | 5.5 |

| C···C | 4.0 |

| Other | 17.0 |

This table presents a representative summary of intermolecular contacts derived from a Hirshfeld surface analysis of a similar indole-containing molecule, as a crystal structure for 3-Benzhydryl-1H-indole is not available.

Future Directions and Emerging Research Avenues for 3 Benzhydryl 1h Indole

Development of Novel, More Efficient, and Sustainable Synthetic Methodologies

Traditional methods for the C-3 benzylation of indoles often rely on Friedel-Crafts reactions or the use of benzyl (B1604629) halides, which can involve harsh Lewis acids and generate significant waste. acs.orgnih.gov The future of synthesizing 3-benzhydryl-1H-indole and its derivatives lies in the development of greener, more efficient catalytic systems.

Recent breakthroughs have demonstrated the utility of molecular iodine as a catalyst for the selective C-3 benzylation of indoles with benzylic alcohols. acs.orgnih.gov This approach offers a milder and more environmentally benign alternative to traditional methods. Similarly, gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water represents a significant step towards sustainability, utilizing a safer solvent and reducing waste generation. acs.org Another promising method involves the use of methyltrifluoromethanesulfonate (MeOTf) as a catalyst for the direct nucleophilic substitution of alcohols, which has been shown to be highly efficient for the synthesis of 3-benzhydryl-1H-indole. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for 3-Benzhydryl-1H-indole

| Catalyst System | Key Advantages | Reaction Conditions | Reference |

| Molecular Iodine (I₂) | Greener approach, mild conditions | Toluene (B28343), 40°C | acs.orgnih.gov |

| Gold(III) Chloride (AuCl₃) | High efficiency, use of water as solvent | Water, elevated temperature | acs.org |

| Methyltrifluoromethanesulfonate (MeOTf) | High yields, chemoselective | Nitromethane, elevated temperature | nih.gov |

Advanced Pharmacological Profiling and Discovery of Novel Biological Targets

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.commdpi.com While the pharmacological profile of the parent 3-benzhydryl-1H-indole is not extensively documented, its derivatives are a promising area for drug discovery.

Future research will likely involve comprehensive screening of 3-benzhydryl-1H-indole derivatives against a broad range of biological targets. High-throughput screening (HTS) campaigns coupled with phenotypic screening can uncover novel therapeutic applications. For instance, indole derivatives have been investigated as inhibitors of protein kinases, tubulin polymerization, and microbial enzymes. nih.govnih.gov The bulky benzhydryl group at the C-3 position could confer unique binding properties and selectivity for specific protein targets.

The investigation of 3-benzhydryl-1H-indole derivatives as antimicrobial agents is another promising avenue, given the urgent need for new antibiotics to combat drug-resistant pathogens. turkjps.orgrsisinternational.orgnih.govnih.govekb.eg Studies on related indole structures have demonstrated potent activity against various bacterial and fungal strains. turkjps.org

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel 3-benzhydryl-1H-indole derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify key structure-activity relationships (SAR).

De novo drug design algorithms can generate novel molecular structures with predicted high affinity for specific biological targets. For the 3-benzhydryl-1H-indole scaffold, AI can be used to predict optimal substitutions on the indole ring and the benzhydryl moiety to enhance potency and selectivity while minimizing off-target effects.

Furthermore, ML models can be employed to optimize reaction conditions for the synthesis of these novel derivatives, predicting yields and identifying the most efficient and sustainable synthetic routes. This synergy between computational prediction and experimental validation will significantly accelerate the drug discovery and development process.

Exploration of 3-Benzhydryl-1H-indole Derivatives in Functional Materials Science